N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide
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Overview
Description
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex chemical compound that combines a variety of functional groups and heterocyclic structures. This compound's unique structure lends itself to a range of biological and chemical activities, making it an interesting subject for research in fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide can be achieved through multi-step organic synthesis, involving the following key steps:
Formation of the oxazepine ring: : This is typically achieved through a cyclization reaction that involves a benzoic acid derivative and an amine.
Introduction of the fluoro group: : Fluorination can be performed using a fluorinating agent like Selectfluor.
Attachment of the isoxazole ring: : This usually involves a cycloaddition reaction between a nitrile oxide and an alkene.
Formation of the amide bond: : This step involves coupling the isoxazole derivative with the oxazepine derivative using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
On an industrial scale, this compound could be produced using automated reactors and continuous flow chemistry techniques to ensure precise control over reaction conditions, and to optimize yield and purity. Catalysts and solvents would be selected for their efficiency and environmental impact, following principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the furan and oxazepine rings, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can target the carbonyl groups in the oxazepine and isoxazole rings, forming alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: : KMnO4, CrO3, PCC
Reducing agents: : LiAlH4, NaBH4, hydrogenation catalysts
Substituting agents: : Nucleophiles like amines, thiols, and halides
Major Products Formed
The major products of these reactions would depend on the conditions and reagents used. Oxidation could yield carboxylic acids or ketones, reduction could yield alcohols or amines, and substitution could yield a variety of functionalized derivatives.
Scientific Research Applications
In Chemistry
Material Science: : Structural component in the design of new materials with specific electronic properties.
In Biology and Medicine
Pharmacology: : Investigation as a potential drug candidate due to its unique structure which may interact with specific biological targets.
Biochemical Research: : Used as a probe in the study of enzyme mechanisms and pathways.
In Industry
Pharmaceutical Industry: : Potential use in the development of new therapeutic agents.
Chemical Industry: : Use as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The precise mechanism by which N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide exerts its effects would depend on its specific target. Generally, this compound could interact with enzymes, receptors, or other proteins, altering their activity through binding to active sites or allosteric sites, thereby modulating biochemical pathways. The fluoro group might enhance binding affinity or stability, while the various heterocycles could interact with diverse biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(thiazol-2-yl)isoxazole-3-carboxamide
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(pyridin-2-yl)isoxazole-3-carboxamide
Uniqueness
The unique combination of the furan, isoxazole, and oxazepine rings, along with the fluoro group, provides this compound with distinct electronic, steric, and hydrogen bonding properties, potentially leading to unique biological activities compared to its analogs.
This article provides a comprehensive overview of N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide, including its preparation, reactions, and applications. This knowledge can help guide further research and development in various scientific fields.
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5/c20-13-3-4-15-12(8-13)10-23(18(24)11-27-15)6-5-21-19(25)14-9-17(28-22-14)16-2-1-7-26-16/h1-4,7-9H,5-6,10-11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCWCQWKZRVTBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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